What is N'-hydroxy-4-propoxybenzenecarboximidamide
What is N'-hydroxy-4-propoxybenzenecarboximidamide
An In-Depth Technical Guide to N'-hydroxy-4-propoxybenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of N'-hydroxy-4-propoxybenzenecarboximidamide, a small molecule of significant interest to the drug discovery and medicinal chemistry sectors. While specific research on this exact molecule is nascent, its structural motifs—the benzamidoxime core and the 4-propoxy substituent—allow for robust postulation of its synthesis, mechanism of action, and therapeutic potential. This document, written from the perspective of a Senior Application Scientist, synthesizes information from analogous compounds to present a viable framework for its development. We will explore a proposed synthetic pathway, detailed protocols for characterization and in-vitro evaluation, a hypothesized mechanism of action centered on metalloenzyme inhibition, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally related compounds.
Core Scientific Profile: Understanding the Molecule
Chemical Identity and Physicochemical Properties
N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the class of N-hydroxyguanidines, specifically a benzamidoxime derivative. The core structure consists of a benzene ring substituted with a propoxy group at the para (4) position and a carboximidamide group, where the imine nitrogen is hydroxylated. This N-hydroxy functionality is critical to its postulated biological activity.
| Property | Value | Source / Method |
| IUPAC Name | N'-hydroxy-4-propoxybenzenecarboximidamide | - |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=NO)N | - |
| Predicted LogP | ~2.0 - 2.5 | Estimation based on analogs[1][2] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[3][4] |
The Benzamidoxime Scaffold: A Privileged Pharmacophore
The N'-hydroxycarboximidamide (amidoxime) moiety is a cornerstone of this molecule's potential. In medicinal chemistry, this functional group is recognized as a versatile pharmacophore with several key features:
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Metalloenzyme Inhibition: The N-hydroxy group is an effective chelator of divalent metal ions, particularly zinc (Zn²⁺), found in the active sites of many enzymes. This makes amidoximes potent inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[5][6]
-
Bioisostere: It can act as a bioisosteric replacement for carboxylic acids or hydroxamic acids, offering altered pharmacokinetic profiles while retaining key binding interactions.
-
Prodrug Potential: Amidoximes are well-known prodrugs of amidines, which are themselves biologically active. This conversion can occur in vivo, broadening the potential therapeutic applications.
Significance of the 4-Propoxy Substitution
The choice of a propoxy group at the para-position is a deliberate design element that modulates the molecule's drug-like properties. Compared to an unsubstituted or methoxy-substituted analog[1], the propoxy chain:
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Increases Lipophilicity: This enhancement of the molecule's "greasiness" can improve its ability to cross cell membranes, a critical factor for reaching intracellular targets.
-
Modulates Metabolism: The alkyl chain may influence interactions with metabolic enzymes, potentially altering the compound's half-life and clearance rate.
-
Impacts Solubility: While increasing lipophilicity, the propoxy group can decrease aqueous solubility. This trade-off is a central challenge in drug development, often requiring formulation strategies to overcome.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the amidoxime group, leading back to the corresponding nitrile and hydroxylamine. The 4-propoxybenzonitrile intermediate can be derived from 4-hydroxybenzonitrile via a standard Williamson ether synthesis.
Caption: Retrosynthetic analysis for N'-hydroxy-4-propoxybenzenecarboximidamide.
Step-by-Step Synthetic Protocol
Expert Rationale: This two-step protocol is designed for efficiency and high yield. The Williamson ether synthesis (Step 1) is a classic, reliable method for forming ether linkages. The subsequent conversion of the nitrile to the amidoxime (Step 2) is also a standard, well-documented transformation.
Step 1: Synthesis of 4-Propoxybenzonitrile
-
To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain with stirring for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-propoxybenzonitrile.
Step 2: Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide
-
Prepare a solution of hydroxylamine hydrochloride (2.0 eq) and sodium bicarbonate (2.0 eq) in aqueous ethanol (e.g., 80% EtOH).
-
Stir this mixture for 20-30 minutes at room temperature to generate free hydroxylamine in situ.
-
Add the 4-propoxybenzonitrile (1.0 eq) from Step 1 to the hydroxylamine solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture and reduce the volume of ethanol via rotary evaporation.
-
The product may precipitate upon cooling or addition of water. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N'-hydroxy-4-propoxybenzenecarboximidamide.
Purification and Characterization Workflow
A self-validating workflow is essential to confirm the identity and purity of the final compound. This involves chromatographic purification followed by spectroscopic analysis.
Caption: Standard workflow for the purification and characterization of the target compound.
Postulated Mechanism of Action and Therapeutic Applications
Hypothesis: Inhibition of Zinc-Dependent Histone Deacetylases (HDACs)
The primary hypothesized mechanism of action for N'-hydroxy-4-propoxybenzenecarboximidamide is the inhibition of zinc-dependent enzymes, particularly HDACs.[5][6] This is a well-established paradigm for hydroxamate- and benzamide-containing molecules.[5][7][9]
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Zinc Chelation: The amidoxime group is positioned to form a bidentate coordination complex with the Zn²⁺ ion in the HDAC active site.
-
Surface Recognition: The 4-propoxy-substituted phenyl ring extends towards the surface of the enzyme, where it can form hydrophobic and van der Waals interactions with residues lining the active site channel. The length and lipophilicity of the propoxy group are critical for optimizing this binding and achieving isoform selectivity.
Signaling Pathway: HDAC Inhibition and Gene Expression
HDACs play a crucial role in gene regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, N'-hydroxy-4-propoxybenzenecarboximidamide would be expected to cause hyperacetylation of histones, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[9]
Caption: Simplified signaling pathway of HDAC inhibition leading to cellular effects.
Potential Therapeutic Areas
Based on the established roles of HDAC inhibitors, N'-hydroxy-4-propoxybenzenecarboximidamide could be investigated in several therapeutic areas:[10]
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Oncology: For the treatment of various cancers, including T-cell lymphomas and potentially solid tumors.[5][9]
-
Neurodegenerative Diseases: Targeting HDACs has shown promise in models of Huntington's and Alzheimer's disease.
-
Inflammatory Disorders: Due to the role of HDACs in regulating inflammatory gene expression.
Preclinical Evaluation Workflow
Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
Expert Rationale: This protocol provides a robust, self-validating system for determining the inhibitory potency (IC₅₀) of the compound. It includes positive and negative controls to ensure the assay is performing correctly and that any observed inhibition is due to the test compound. The fluorometric readout offers high sensitivity and a wide dynamic range.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC Enzyme: Dilute recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) in assay buffer to the desired working concentration.
-
Substrate: Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Dilute to a working concentration in assay buffer.
-
Test Compound: Prepare a stock solution of N'-hydroxy-4-propoxybenzenecarboximidamide in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.
-
Developer Solution: Prepare the developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A for the 'no enzyme' control) as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each concentration of the diluted test compound to respective wells.
-
Add 5 µL of assay buffer with DMSO (vehicle control) to control wells.
-
Add 5 µL of a known HDAC inhibitor (e.g., SAHA, Vorinostat) as a positive control.
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except the 'no enzyme' blank. Add 20 µL of assay buffer to the blank.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37 °C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to all wells.
-
Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract the background fluorescence from the 'no enzyme' blank wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | IC₅₀ (nM) [Example] |
| N'-hydroxy-4-propoxybenzenecarboximidamide | HDAC1 | To be determined |
| N'-hydroxy-4-propoxybenzenecarboximidamide | HDAC6 | To be determined |
| SAHA (Control) | Pan-HDAC | ~50 nM |
Safety and Handling
While no specific safety data sheet (SDS) exists for N'-hydroxy-4-propoxybenzenecarboximidamide, data from analogous compounds like N'-Hydroxybenzenecarboximidamide can provide a baseline for handling procedures.[11]
-
Hazard Identification: Assumed to be hazardous. May be harmful if swallowed (Acute oral toxicity Category 3/4).[11] Causes skin and serious eye irritation (Category 2).[11][12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[11]
-
Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion and Future Directions
N'-hydroxy-4-propoxybenzenecarboximidamide is a compound with significant, albeit currently theoretical, potential as a therapeutic agent, likely acting as a metalloenzyme inhibitor. The strategic inclusion of the benzamidoxime core and the 4-propoxy side chain provides a strong rationale for its investigation as an HDAC inhibitor for applications in oncology and other disease areas. The synthetic and analytical protocols outlined in this guide provide a clear and actionable path for researchers to synthesize, purify, and perform initial biological evaluations of this promising molecule. Future work should focus on executing the proposed synthesis, confirming its structure, and performing broad screening against a panel of zinc-dependent enzymes to fully elucidate its biological activity and selectivity profile.
References
-
N-Hydroxy-4-(hydroxymethyl)benzimidamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide, 95%, Thermo Scientific. Fisher Scientific. Available from: [Link]
-
N'-hydroxy-4-[3-[4-(n-hydroxycarbamimidoyl)phenoxy]propoxy]benzamidine. PubChemLite, Université du Luxembourg. Available from: [Link]
-
N-Hydroxy-4-methoxybenzamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis. ScholarWorks. Available from: [Link]
-
N'-hydroxy-4-methoxybenzene-1-carboximidamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]
-
N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. National Center for Biotechnology Information. Available from: [Link]
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme Chemistry. Available from: [Link]
-
N-Hydroxybenzenecarboximidamide Properties. U.S. Environmental Protection Agency. Available from: [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. Available from: [Link]
-
Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. Available from: [Link]
-
Public summary of opinion on orphan designation - N-Hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino) benzamide for the treatment of meningioma. European Medicines Agency. Available from: [Link]
-
Benzenecarboximidamide, N-hydroxy-4-nitro-. U.S. Environmental Protection Agency. Available from: [Link]
-
N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. Molbase. Available from: [Link]
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. Available from: [Link]
-
Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide. ConcienciaDigital. Available from: [Link]
-
Drug Discovery Services. Provid Pharmaceuticals. Available from: [Link]
-
Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Bentham Science. Available from: [Link]
-
4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
-
Process for the preparation of hydroxyamides. European Patent Office. Available from: [Link]
-
4-Hydroxybenzamide. NIST WebBook. Available from: [Link]
-
N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking. Indian Journal of Chemistry. Available from: [Link]
Sources
- 1. N'-hydroxy-4-methoxybenzene-1-carboximidamide | C8H10N2O2 | CID 5360053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 613-92-3|N'-Hydroxybenzimidamide|BLD Pharm [bldpharm.com]
- 4. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]
- 5. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Drug Discovery Services - Provid Pharmaceuticals [provid.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. N-Hydroxybenzamide(495-18-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
